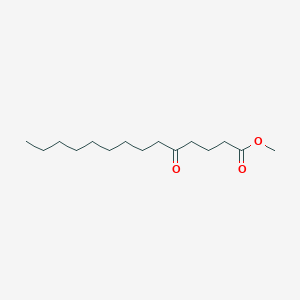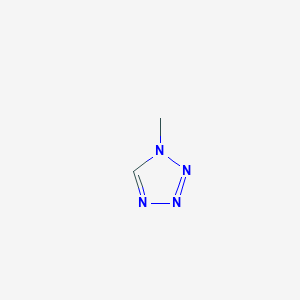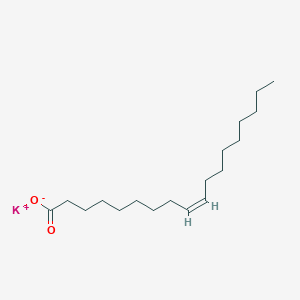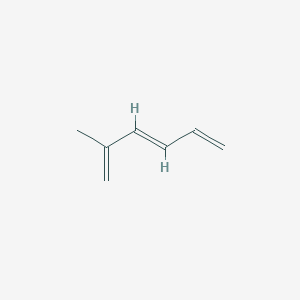
2-Methyl-1,3,5-hexatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3,5-hexatriene (MHT) is a highly reactive and volatile organic compound that has been widely used in scientific research for decades. MHT is a conjugated diene that contains three double bonds, which make it a valuable tool for studying the mechanisms of chemical reactions, as well as the biochemical and physiological effects of various substances on living organisms. In
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3,5-hexatriene is not fully understood, but it is believed to involve the formation of reactive intermediates, such as free radicals and carbocations. These reactive intermediates can then react with other molecules, leading to the formation of new compounds. 2-Methyl-1,3,5-hexatriene has been shown to be a potent inhibitor of lipid peroxidation, which suggests that it may act as an antioxidant.
Biochemical and Physiological Effects:
2-Methyl-1,3,5-hexatriene has been shown to have a wide range of biochemical and physiological effects, including the inhibition of lipid peroxidation, the induction of apoptosis, and the modulation of ion channels. 2-Methyl-1,3,5-hexatriene has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methyl-1,3,5-hexatriene in lab experiments is its high reactivity, which makes it a valuable tool for studying the mechanisms of chemical reactions. However, 2-Methyl-1,3,5-hexatriene is also highly volatile, which can make it difficult to handle and store. Additionally, 2-Methyl-1,3,5-hexatriene can be toxic to living organisms at high concentrations, which limits its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research involving 2-Methyl-1,3,5-hexatriene, including the development of new synthesis methods, the study of its potential as an antioxidant and anti-cancer agent, and the exploration of its effects on ion channels and other cellular processes. Additionally, the development of new methods for handling and storing 2-Methyl-1,3,5-hexatriene could expand its use in a wider range of experiments.
Métodos De Síntesis
2-Methyl-1,3,5-hexatriene can be synthesized using several methods, including the Wittig reaction, the Grignard reaction, and the Diels-Alder reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide, while the Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with an aldehyde or ketone. The Diels-Alder reaction involves the reaction of a diene with a dienophile. The most common method for synthesizing 2-Methyl-1,3,5-hexatriene is the Wittig reaction, which involves the reaction of 2-bromo-1,3,5-hexatriene with triphenylphosphine.
Aplicaciones Científicas De Investigación
2-Methyl-1,3,5-hexatriene has been used in a wide range of scientific research applications, including organic synthesis, polymer chemistry, and biochemistry. 2-Methyl-1,3,5-hexatriene is a highly reactive compound that can be used to study the mechanisms of chemical reactions, as well as the biochemical and physiological effects of various substances on living organisms. 2-Methyl-1,3,5-hexatriene has been used to study the effects of antioxidants, such as vitamin E, on lipid peroxidation, as well as the effects of reactive oxygen species on DNA damage.
Propiedades
Número CAS |
19264-50-7 |
|---|---|
Nombre del producto |
2-Methyl-1,3,5-hexatriene |
Fórmula molecular |
C7H10 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
(3E)-2-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h4-6H,1-2H2,3H3/b6-5+ |
Clave InChI |
PPWGXYXJMQAWSX-AATRIKPKSA-N |
SMILES isomérico |
CC(=C)/C=C/C=C |
SMILES |
CC(=C)C=CC=C |
SMILES canónico |
CC(=C)C=CC=C |
Sinónimos |
2-Methyl-1,3,5-hexatriene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



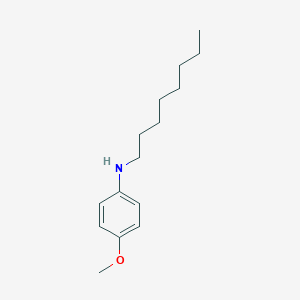
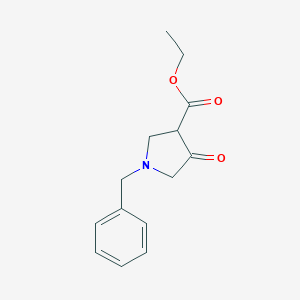
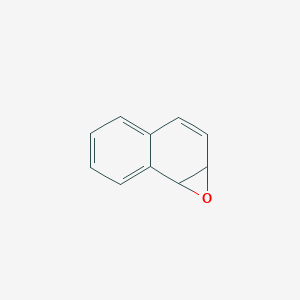
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)

![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
